

# Mass Spectrometry Fragmentation Analysis of Dilauryl Thiodipropionate: A Technical Guide

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## Compound of Interest

Compound Name: *Dilauryl thiodipropionate*

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## Introduction

**Dilauryl thiodipropionate** (DLTDP) is a diester of lauryl alcohol and thiodipropionic acid with the chemical formula  $C_{30}H_{58}O_4S$ .<sup>[1][2]</sup> It functions as a thioester antioxidant and is commonly utilized as a secondary antioxidant in various polymers, including polyolefins, ABS, and styrenic block copolymers, often in synergy with primary phenolic antioxidants. Its role is to decompose hydroperoxides, thereby preventing thermo-oxidative degradation of the polymer matrix. Beyond its application in plastics, DLTDP also finds use in lubricants, oils, and has been assessed for safety in cosmetic formulations. Understanding its behavior under analytical conditions, particularly its fragmentation pattern in mass spectrometry, is crucial for its identification, characterization, and for metabolism or degradation studies.

This technical guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of **Dilauryl thiodipropionate**. It includes a detailed breakdown of the major fragment ions, a proposed fragmentation pathway, a quantitative summary of the mass spectrum, and a comprehensive experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).

## Mass Spectrometry Fragmentation Pattern

The electron ionization (EI) mass spectrum of **Dilauryl thiodipropionate** is characterized by extensive fragmentation of the long alkyl chains and specific cleavages around the ester and

thioether functionalities. The molecular ion peak ( $[M]^{+}$ ) at  $m/z$  514 is often of very low abundance or absent, which is typical for long-chain aliphatic compounds. The fragmentation is dominated by a series of hydrocarbon ions and fragments containing the core thiodipropionate structure.

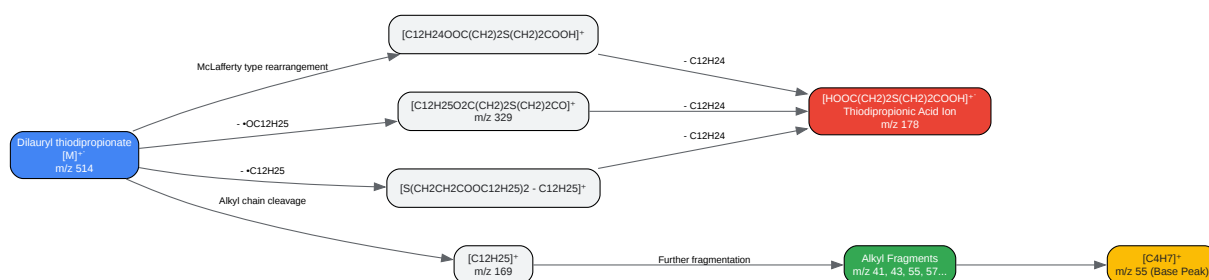
The most prominent peaks in the mass spectrum are observed at lower mass-to-charge ratios, corresponding to stable alkyl cations. The base peak is typically the  $C_4H_7^{+}$  ion at  $m/z$  55, with other significant alkyl fragments appearing at  $m/z$  41 ( $C_3H_5^{+}$ ) and 43 ( $C_3H_7^{+}$ ), and 57 ( $C_4H_9^{+}$ ).<sup>[3]</sup> A key diagnostic fragment is observed at  $m/z$  178, which corresponds to the  $[C_6H_{10}O_4S]^{+}$  ion, representing the thiodipropionic acid backbone.<sup>[3]</sup> This fragment is crucial for identifying the core structure of the molecule.

## Proposed Fragmentation Pathways

The fragmentation of **Dilauryl thiodipropionate** under electron ionization can be rationalized through several key pathways:

- **Alpha-Cleavage:** Cleavage of the C-C bond adjacent to the carbonyl group is a common fragmentation pathway for esters. This can result in the formation of an acylium ion or the loss of the alkoxy group.
- **McLafferty Rearrangement:** This rearrangement involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of an alkene. This is a characteristic fragmentation for long-chain esters.
- **Cleavage of the Alkyl Chain:** The long lauryl chains undergo extensive fragmentation, leading to a series of carbocation fragments with  $m/z$  values separated by 14 Da ( $CH_2$ ). This results in the characteristic pattern of peaks at  $m/z$  41, 43, 55, 57, etc.
- **Cleavage around the Sulfur Atom:** Fragmentation can also occur at the C-S bond, leading to fragments containing the sulfur atom.

A simplified representation of the major fragmentation pathways is illustrated in the diagram below.



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Caption: Proposed fragmentation pathway of **Dilauryl thiodipropionate**.

## Quantitative Mass Spectral Data

The following table summarizes the most abundant fragment ions observed in the electron ionization mass spectrum of **Dilauryl thiodipropionate**. The relative abundance is normalized to the base peak (m/z 55).

m/z	Relative Abundance (%)	Proposed Ion Structure/Fragment
41	40.56	$[\text{C}_3\text{H}_5]^+$
43	89.90	$[\text{C}_3\text{H}_7]^+$
55	100.00 (Base Peak)	$[\text{C}_4\text{H}_7]^+$
57	71.59	$[\text{C}_4\text{H}_9]^+$
178	39.78	$[\text{C}_6\text{H}_{10}\text{O}_4\text{S}]^{+\cdot}$ (Thiodipropionic acid)

Data sourced from PubChem CID 31250.[3]

## Experimental Protocols

This section outlines a typical experimental protocol for the analysis of **Dilauryl thiodipropionate** using Gas Chromatography-Mass Spectrometry (GC-MS).

### Sample Preparation

- **Standard Solution Preparation:** Prepare a stock solution of **Dilauryl thiodipropionate** at a concentration of 1 mg/mL in a suitable volatile solvent such as dichloromethane or ethyl acetate.
- **Working Standard Dilutions:** Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
- **Sample Extraction (from a polymer matrix):**
  - Weigh approximately 1 gram of the polymer sample into a glass vial.
  - Add 10 mL of dichloromethane and sonicate for 30 minutes to extract the additives.
  - Filter the extract through a 0.45 µm PTFE syringe filter to remove any polymer residue.
  - The filtered extract is now ready for GC-MS analysis. If necessary, the sample can be concentrated under a gentle stream of nitrogen.

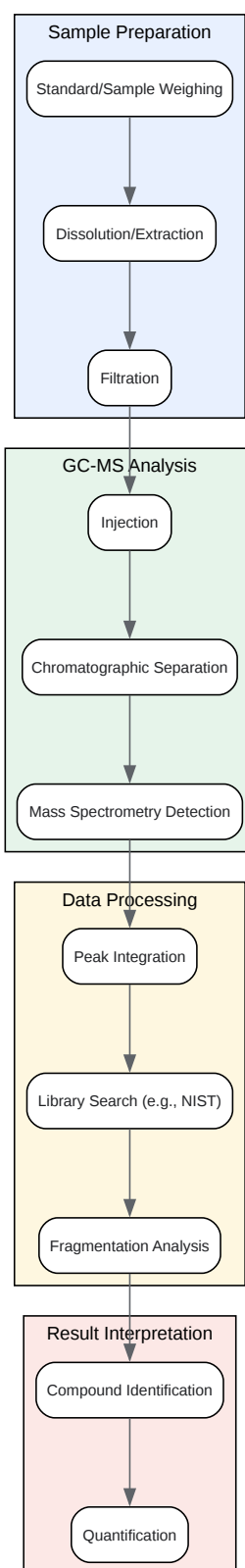
### GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of **Dilauryl thiodipropionate**:

- **Gas Chromatograph:** Agilent 7890B GC System or equivalent.
- **Mass Spectrometer:** Agilent 5977B MSD or equivalent.
- **Injector:** Split/Splitless injector.

- Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25  $\mu$ m film thickness, or equivalent non-polar capillary column.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injection Volume: 1  $\mu$ L.
- Injector Temperature: 280  $^{\circ}$ C.
- Injection Mode: Splitless.
- Oven Temperature Program:
  - Initial temperature: 100  $^{\circ}$ C, hold for 2 minutes.
  - Ramp 1: 15  $^{\circ}$ C/min to 300  $^{\circ}$ C.
  - Hold at 300  $^{\circ}$ C for 10 minutes.
- MSD Transfer Line Temperature: 280  $^{\circ}$ C.
- Ion Source Temperature: 230  $^{\circ}$ C.
- Quadrupole Temperature: 150  $^{\circ}$ C.
- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Mass Scan Range: m/z 35-600.
- Solvent Delay: 5 minutes.

## Data Analysis Workflow



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Caption: GC-MS data analysis workflow for **Dilauryl thiodipropionate**.

## Conclusion

The electron ionization mass spectrometry of **Dilauryl thiodipropionate** yields a characteristic fragmentation pattern dominated by cleavage of the long alkyl chains and the formation of a key diagnostic ion at  $m/z$  178, corresponding to the thiodipropionic acid backbone. This technical guide provides a foundational understanding of these fragmentation pathways, quantitative data for the major ions, and a detailed experimental protocol for the reliable analysis of DLTP by GC-MS. This information is intended to support researchers, scientists, and drug development professionals in the identification, characterization, and quantification of this important antioxidant in various matrices.

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